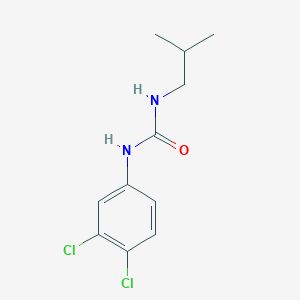

1-(3,4-Dichlorophenyl)-3-isobutylurea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5006-90-6 |

|---|---|

Molecular Formula |

C11H14Cl2N2O |

Molecular Weight |

261.14 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(2-methylpropyl)urea |

InChI |

InChI=1S/C11H14Cl2N2O/c1-7(2)6-14-11(16)15-8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H2,14,15,16) |

InChI Key |

AUCLZOQDOXROKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Variation of the Alkyl Tail :the Isobutyl Group Can Be Replaced with a Wide Variety of Other Moieties to Probe the Steric and Electronic Requirements of This Region. Synthetic Strategies Involve Reacting 3,4 Dichlorophenyl Isocyanate with Different Primary or Secondary Amines.nih.gov

Alkyl Chains: Both linear and other branched alkyl chains (e.g., n-butyl, tert-butyl, neopentyl) can be introduced. researchgate.net

Cyclic and Aromatic Groups: Cycloalkylamines (e.g., cyclohexylamine) or anilines can be used to introduce cyclic or aromatic functionalities.

Functionalized Groups: Amines containing other functional groups, such as ethers, alcohols, or esters, can be employed to enhance properties like solubility or to introduce new interaction points.

Alteration of the Urea Linker:while Less Common, the Urea Moiety Itself Can Be Replaced with Bioisosteres Like Thioureas, Guanidines, or Amides to Investigate the Importance of the Hydrogen Bonding Capabilities and Geometry of the Linker. the Synthesis of Thiourea Analogs, for Example, Would Involve Using 3,4 Dichlorophenyl Isothiocyanate As the Starting Material.

Computational Approaches and Theoretical Frameworks for SAR/QSAR Modeling of Phenylureas

The development of SAR and QSAR models for phenylurea compounds, including herbicides and potential therapeutics, relies on a variety of computational methods to establish a statistically significant correlation between chemical structure and biological activity. mdpi.com These models are crucial for predicting the activity of novel compounds and optimizing lead structures. nih.gov

Common computational approaches include:

Multiple Linear Regression (MLR): This is a foundational statistical method used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). nih.gov

Machine Learning (ML) Methods: More advanced techniques are increasingly employed to handle complex, non-linear relationships. Algorithms such as Random Forest (RF) have demonstrated superior predictive performance compared to traditional MLR for modeling the properties of phenylurea herbicides. nih.gov

These computational frameworks allow researchers to sift through large datasets of compounds and identify key structural features that govern their activity, thereby guiding the synthesis of more effective molecules. nih.gov

Elucidation of Molecular Descriptors Influencing Chemical Properties and Interactions

The two chlorine atoms on the phenyl ring are pivotal to the molecule's function. Their effects are twofold:

Electronic Effects: Chlorine is an electron-withdrawing group. The presence of two chlorine atoms at the meta (3) and para (4) positions significantly reduces the electron density of the phenyl ring. This electronic modification can influence the molecule's ability to bind to its biological target, affecting interactions such as hydrogen bonding and pi-stacking at the active site.

Steric Effects: The size of the chlorine atoms adds steric bulk to the phenyl ring. This can either promote or hinder binding to a target receptor, depending on the size and shape of the receptor's binding pocket. The specific 3,4-substitution pattern is a common feature in many active phenylurea herbicides, suggesting its importance for optimal fit and interaction with the target protein.

| Substituent Property | Effect of 3,4-Dichloro Substitution | Influence on Activity |

| Electronic | Strong electron-withdrawing nature | Modifies pKa of urea (B33335) protons, alters hydrogen bonding capability, influences metabolic stability. |

| Steric | Increases bulk and defines shape of the phenyl moiety | Dictates the fit within the target's binding site; can enhance binding specificity. |

Cis/Trans Isomerism: The amide bonds within the urea group have a significant barrier to rotation, leading to distinct cis and trans conformations. psu.eduresearchgate.net Spectroscopic and computational studies on similar N,N'-disubstituted ureas reveal a strong preference for the trans conformation, which is often more stable. psu.eduresearchgate.net

Intramolecular Hydrogen Bonding: The specific conformation adopted can be stabilized by weak intramolecular hydrogen bonds. For example, a trans configuration can be stabilized by an interaction between the carbonyl oxygen and a C-H bond on the aromatic ring. psu.edu The ability of the urea moiety to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is fundamental to its interaction with biological targets. The relative orientation of these groups, dictated by the bridge's conformation, is crucial for potent activity.

The N'-substituent plays a vital role in tuning the molecule's properties, particularly its hydrophobicity and binding affinity.

Hydrophobicity: The isobutyl group is a non-polar, hydrophobic moiety. Hydrophobicity, often quantified by the logarithm of the partition coefficient (LogP), is a critical descriptor in QSAR models for phenylureas. nih.gov It governs the compound's ability to cross biological membranes and interact with hydrophobic pockets in the target protein. The size and branching of the alkyl group (isobutyl in this case) are optimized to balance water solubility with the affinity for the typically non-polar active site of target enzymes.

| Alkyl Group | Relative Hydrophobicity (LogP) | Key Contribution |

| Dimethyl (as in Diuron) | Lower | Less hydrophobic, smaller steric footprint. |

| Isobutyl | Higher | More hydrophobic, contributes specific steric bulk and shape for binding. |

| Isopropyl (as in Isoproturon) | Intermediate | Balances hydrophobicity and steric effects. |

Development of Predictive Models for Structure-Activity Landscape Exploration

By combining the molecular descriptors discussed above, researchers can develop predictive QSAR models to explore the structure-activity landscape. These models provide a mathematical equation that relates a molecule's structural features to its biological activity. mdpi.com

For phenylurea herbicides, a typical QSAR model might take the following form:

Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + c₃(Descriptor₃) + ...

Where:

c₀, c₁, c₂... are coefficients determined by the regression analysis.

Descriptors are numerical values representing properties like hydrophobicity (e.g., MLOGP), electronic effects (e.g., dipole moment), and spatial or topological indices. nih.govnih.govukim.mk

Recent studies have successfully used both multiple linear regression (MLR) and machine learning methods like Random Forest (RF) to build robust QSAR models for phenylureas. nih.gov These models, once validated, can predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the synthesis of molecules with the highest predicted potency and guiding the exploration of new chemical space. mdpi.comnih.gov

Ligand-Based and Structure-Based Design Principles Applied to Substituted Urea Scaffolds

The design of new molecules centered on the substituted urea scaffold follows two primary strategies: ligand-based and structure-based design.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on analyzing a series of known active molecules (ligands) like 1-(3,4-Dichlorophenyl)-3-isobutylurea. By identifying common structural features, or pharmacophores (the essential spatial arrangement of features), responsible for activity, new molecules can be designed that mimic these properties. QSAR is a classic example of a ligand-based method.

Structure-Based Design: When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, structure-based design becomes a powerful tool. wiley.com Using techniques like X-ray crystallography or computational docking, researchers can visualize how a ligand like a pyrazole (B372694) urea-based inhibitor binds to the active site of its target kinase. acs.org This allows for the rational design of new derivatives that improve binding interactions. For instance, a modification might be made to the urea scaffold to form an additional hydrogen bond with a key amino acid residue in the active site, thereby increasing binding affinity and potency. acs.orgnih.gov The urea moiety itself is an effective scaffold because its N-H groups can act as hydrogen bond donors to anchor the ligand in the binding site, while the substituents on either side can be modified to optimize hydrophobic and steric interactions. acs.org

Both approaches are instrumental in the iterative process of drug and herbicide discovery, enabling the refinement of lead compounds into highly potent and selective agents. wiley.com

Mechanistic Research on Molecular Interactions and Biochemical Pathways

In Silico Simulations of Molecular Binding and Recognition Events

No publicly available studies or data from in silico simulations, such as molecular docking or molecular dynamics, for 1-(3,4-Dichlorophenyl)-3-isobutylurea were found.

Exploration of Potential Protein-Ligand Interactions

There is no specific research detailing the protein-ligand interactions of this compound.

Modulation of Cellular Processes by Substituted Urea (B33335) Compounds

While other substituted urea compounds have been shown to modulate cellular processes, no studies have been published on the specific effects of this compound.

Investigations into Enzymatic Transformations and Catalytic Mechanisms

No information is available regarding the enzymatic transformations or catalytic mechanisms involving this compound.

Non Clinical Metabolic Studies and Environmental Fate of Phenylurea Compounds

In Vitro Metabolic Profiling of 1-(3,4-Dichlorophenyl)-3-isobutylurea and Related Compounds

The in vitro metabolism of phenylurea compounds, including this compound, involves a series of complex enzymatic reactions that transform the parent compound into various metabolites. These studies are crucial for understanding the biotransformation pathways and the enzymes responsible for these changes.

Identification of Phase I and Phase II Metabolites in Experimental Systems

In experimental systems, the metabolism of phenylurea compounds is typically investigated using liver and kidney homogenates. Phase I metabolism of these compounds primarily involves oxidative reactions. For instance, in rat liver homogenates, N-(3,5-dichlorophenyl)succinimide (NDPS) is converted to N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA) in the presence of NADPH. nih.gov Further studies with phenobarbital-pretreated rat liver homogenates show an increased production of 2-NDHSA and the formation of additional metabolites like N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid (3-NDHSA). nih.gov

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites. For example, studies on the herbicide propanil, which contains a 3,4-dichloroaniline (B118046) moiety similar to this compound, have shown the formation of complexed 3,4-dichloroaniline metabolites in rice plants. nih.gov One of these metabolites has been identified as N-(3,4-dichlorophenyl)-glucosylamine. nih.gov

The following table summarizes the identified metabolites of related phenylurea compounds in various experimental systems.

| Parent Compound | Experimental System | Phase I Metabolites | Phase II Metabolites |

| N-(3,5-dichlorophenyl)succinimide (NDPS) | Rat Liver Homogenates | N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA), N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS), N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid (3-NDHSA) | Not specified |

| N-(3,5-dichlorophenyl)succinimide (NDPS) | Rabbit Liver Homogenates | 3,5-dichloroaniline (B42879) (DCA), Succinic acid (SA) | Not specified |

| Propanil | Rice Plants | 3,4-dichloroaniline | N-(3,4-dichlorophenyl)-glucosylamine |

Characterization of Enzymatic Systems Involved in Biotransformation

The biotransformation of phenylurea compounds is mediated by a variety of enzymatic systems. Cytochrome P450 enzymes are key players in the oxidative metabolism of these compounds. nih.gov For example, the formation of hydroxylated metabolites of NDPS in rat liver homogenates is suppressed by carbon monoxide (CO) and the omission of NADPH, indicating the involvement of cytochrome P450. nih.gov Specifically, a phenobarbital-inducible form of rat liver P450 is responsible for converting NDPS to NDHS. nih.gov

In addition to cytochrome P450, amidases also play a role in the metabolism of certain phenylurea compounds. In rabbit liver homogenates, the metabolism of NDPS to 3,5-dichloroaniline (DCA) and succinic acid (SA) is inhibited by the amidase inhibitor bis-p-nitrophenyl phosphate, demonstrating the involvement of amidase enzymes in this pathway. nih.gov

The table below details the enzymatic systems involved in the biotransformation of related phenylurea compounds.

| Compound | Enzymatic System | Metabolic Reaction |

| N-(3,5-dichlorophenyl)succinimide (NDPS) | Cytochrome P450 (phenobarbital-inducible) | Oxidation to NDHS |

| N-(3,5-dichlorophenyl)succinimide (NDPS) | Amidase | Hydrolysis to DCA and SA |

Pathways of Environmental Degradation and Transformation

The environmental fate of phenylurea compounds like this compound is influenced by both abiotic and biotic degradation processes. These processes determine the persistence and potential impact of these compounds in the environment.

Photochemical and Hydrolytic Stability Assessments

Phenylurea compounds exhibit varying degrees of stability towards photochemical and hydrolytic degradation. Diuron (B1670789), a related compound, is stable in neutral media at normal temperatures but is hydrolyzed by acids and alkalis. psu.edu It is also stable towards oxidation and moisture under normal conditions. psu.edu The degradation of some phenylurea compounds can be influenced by photolysis, where ultraviolet rays contribute to their breakdown. nih.gov For instance, the degradation of 1,3-dichloropropene, another chlorinated compound, involves chemical hydrolysis to 3-chloroallyl alcohol as an initial step in its environmental degradation pathway. nih.gov

Microbial Degradation Mechanisms in Model Environmental Matrices

Microbial degradation is a primary mechanism for the dissipation of many phenylurea compounds from soil and aquatic environments. psu.edu In aerobic conditions, the biodegradation of diuron proceeds through successive demethylation steps to form metabolites such as N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), 1-(3,4-dichlorophenyl)urea (B109879) (DCPU), and ultimately 3,4-dichloroaniline (DCA). psu.edu Various soil microorganisms, including bacteria from the genera Bacillus, Pseudomonas, Micrococcus, and Nocardia, have been implicated in the degradation of compounds with similar structures. researchgate.net For example, a species of Alcaligenes has been isolated that can utilize 1,3-dichlorobenzene (B1664543) as its sole carbon and energy source, metabolizing it to 3,5-dichlorocatechol. nih.govsigmaaldrich.com

Metabolite Fate and Persistence in Environmental Compartments

The metabolites of phenylurea compounds can themselves be persistent in the environment. For example, glyphosate (B1671968), metazachlor, and sulcotrione (B48614) are known to degrade into persistent metabolites. kpu.ca The persistence and mobility of these metabolites are influenced by soil type and other environmental factors. kpu.ca For instance, the half-life of glyphosate varies with soil type, and its primary metabolite, aminomethylphosphonic acid, can accumulate, particularly with extensive use. kpu.ca The environmental advantage of a parent compound's rapid degradation can be counterbalanced by the persistence of its metabolites. kpu.ca

Advanced Analytical Methodologies for the Research and Characterization of 1 3,4 Dichlorophenyl 3 Isobutylurea

Chromatographic Techniques for Separation, Purification, and Characterization

Chromatographic methods are paramount for isolating 1-(3,4-Dichlorophenyl)-3-isobutylurea from reaction mixtures and for determining its purity. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. scispace.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of phenylurea compounds like this compound. scispace.com Method development involves optimizing several parameters to achieve efficient separation. researchgate.net

Method Development Strategies: The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase composition, and detector settings. scispace.comresearchgate.netresearchgate.net For compounds similar to this compound, such as N-(3,4-Dichlorophenyl)-N'-methylurea and N-(3,4-Dichlorophenyl)-N'-hydroxyurea, effective separation has been achieved using a C18 stationary phase. sielc.comsielc.com

A typical mobile phase consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comnih.gov The pH of the mobile phase can be adjusted with acids like phosphoric acid or formic acid to ensure good peak shape and resolution. sielc.comsielc.com Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to separate compounds with a wide range of polarities. researchgate.netukm.my

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. mdpi.comlcms.cz This is achieved by using columns packed with smaller particles (typically sub-2 µm). sigmaaldrich.com UHPLC methods are particularly valuable for high-throughput screening and for the analysis of complex mixtures. mdpi.com The principles of method development for UHPLC are similar to those for HPLC, but with special attention to system dispersion and pressure limitations. mdpi.comsigmaaldrich.com

Table 1: Illustrative HPLC/UHPLC Method Parameters for Phenylurea Compounds

| Parameter | HPLC | UHPLC |

| Column | C18, 5 µm, 4.6 x 250 mm | C18, <2 µm, 2.1 x 50-100 mm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.3-0.5 mL/min |

| Detection | UV at 240-254 nm | UV/Diode Array Detector (DAD) |

| Temperature | 25-40 °C | 30-50 °C |

| Injection Volume | 10-20 µL | 1-5 µL |

This table presents typical starting conditions for method development. Actual parameters would need to be optimized for this compound.

Gas Chromatography (GC) for Volatile Derivatives and Purity Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. ajrconline.org While this compound itself may have limited volatility, GC can be employed for purity analysis, particularly for detecting volatile impurities from its synthesis. researchgate.net

For less volatile compounds like phenylureas, derivatization is often necessary to increase their volatility and thermal stability. nih.gov A common derivatization technique is methylation, which can be achieved using reagents like diazomethane. However, this can sometimes lead to the formation of multiple products and on-column decomposition, which must be carefully evaluated. nih.gov

GC analysis coupled with a flame ionization detector (FID) is a standard method for purity assessment, while coupling with a mass spectrometer (GC-MS) allows for the identification of unknown impurities. researchgate.netnih.gov The choice of the GC column is critical, with a wide range of polarities available to achieve the desired separation.

Chiral Chromatography for Enantiomeric Resolution of Isobutylurea (B14434) Derivatives

Chirality is a key consideration in the biological activity of many molecules. nih.gov If a chiral center exists in an isobutylurea derivative, it is crucial to separate and characterize the individual enantiomers. Chiral chromatography is the most widely used technique for this purpose. youtube.comyoutube.comregistech.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov There are various types of CSPs available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. youtube.comnih.gov

The development of a chiral separation method involves screening different CSPs and mobile phases to find the optimal conditions for resolution. nih.govnih.gov Both normal-phase and reversed-phase modes can be employed, and the choice depends on the specific compound and CSP. nih.gov The successful separation of enantiomers is critical for understanding their individual pharmacological and toxicological profiles. nih.govnih.govmdpi.com

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for identifying any related metabolites or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. organicchemistrydata.org It provides detailed information about the carbon-hydrogen framework of a compound. nih.gov

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons on the dichlorophenyl ring, the protons of the isobutyl group, and the protons of the urea (B33335) N-H groups. rsc.orgunimi.it

¹³C NMR: Carbon-13 NMR provides information about the number of different types of carbon atoms in the molecule. organicchemistrydata.org The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., aromatic, aliphatic, carbonyl). chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.6 | 118 - 135 |

| Urea NH | 6.0 - 8.5 | - |

| Isobutyl CH | ~1.8 | ~28 |

| Isobutyl CH₂ | ~3.0 | ~47 |

| Isobutyl CH₃ | ~0.9 | ~20 |

| Carbonyl C=O | - | ~155 |

These are predicted values and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental composition of the parent ion and its fragments. nih.gov This is crucial for confirming the molecular formula of this compound and for identifying unknown metabolites. uni.lu

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov The fragmentation pattern provides valuable structural information and can be used to identify specific functional groups and to distinguish between isomers. nih.govyoutube.com When coupled with liquid chromatography (LC-MS/MS), this technique is a powerful tool for identifying and quantifying metabolites in complex biological matrices. ukm.mymdpi.commassbank.jp

The fragmentation of this compound in MS/MS would likely involve cleavage of the urea bonds, providing characteristic fragment ions corresponding to the dichlorophenyl isocyanate moiety and the isobutyl amine moiety.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques used to identify the key functional groups and chromophoric systems within a molecule.

Infrared (IR) Spectroscopy probes the vibrational transitions of molecules when they absorb infrared radiation. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, the IR spectrum is expected to display several key absorption bands that confirm its structural components. The urea moiety is characterized by a strong C=O (carbonyl) stretching vibration, typically observed in the 1630-1680 cm⁻¹ region. Additionally, the N-H bonds of the urea group give rise to distinct stretching vibrations, usually appearing in the 3200-3400 cm⁻¹ range. The aromatic dichlorophenyl ring would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The C-N stretching of the urea and isobutyl groups would appear in the 1200-1350 cm⁻¹ range, while the C-Cl bonds of the dichlorophenyl group show characteristic absorptions in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The primary chromophore in this compound is the dichlorophenyl ring system. Aromatic compounds typically exhibit two main absorption bands, referred to as Band I and Band II. ijims.com These bands arise from π → π* electronic transitions within the benzene (B151609) ring. The presence of the chlorine and urea substituents on the phenyl ring can cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima (λmax) compared to unsubstituted benzene.

Table 1: Expected Characteristic Spectroscopic Data for this compound

| Analytical Technique | Feature | Expected Wavenumber/Wavelength |

|---|---|---|

| Infrared (IR) | N-H Stretch (Urea) | 3200-3400 cm⁻¹ |

| Aromatic C-H Stretch | ~3050-3150 cm⁻¹ | |

| Aliphatic C-H Stretch | ~2870-2960 cm⁻¹ | |

| C=O Stretch (Urea Amide I) | ~1630-1680 cm⁻¹ | |

| N-H Bend (Urea Amide II) | ~1550-1620 cm⁻¹ | |

| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | |

| C-N Stretch | ~1200-1350 cm⁻¹ | |

| C-Cl Stretch | < 800 cm⁻¹ | |

| UV-Vis | π → π* Transitions (Benzoyl) | ~240-280 nm |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the definitive identification and quantification of compounds in complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are preeminent among these.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. In this technique, the compound is first separated from a mixture using high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. The separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov

Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (molecular formula C₁₁H₁₄Cl₂N₂O), the expected monoisotopic mass is approximately 260.0483 Da. uni.lu In positive ion mode ESI, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, at an m/z of approximately 261.0556. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information based on the resulting daughter ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds. jfda-online.com While direct analysis of phenylureas by GC-MS can sometimes be challenging due to their polarity and potential for thermal degradation, derivatization can be employed to increase volatility and stability. shimadzu.com In GC-MS, the sample is vaporized and separated in a capillary column before entering the mass spectrometer, which typically uses electron impact (EI) ionization. nih.gov EI is a high-energy ionization technique that causes extensive fragmentation, yielding a characteristic mass spectrum that can be used for identification by comparison to spectral libraries. The fragmentation pattern would reveal ions corresponding to the loss of the isobutyl group and cleavages around the urea linkage and dichlorophenyl ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Predicted Mass-to-Charge Ratio (m/z) | Ionization Mode |

|---|---|---|---|

| Molecular Ion [M]⁺ | C₁₁H₁₄Cl₂N₂O | 260.0478 | EI |

| Protonated Molecule [M+H]⁺ | C₁₁H₁₅Cl₂N₂O⁺ | 261.0556 | ESI (+) |

| Sodium Adduct [M+Na]⁺ | C₁₁H₁₄Cl₂N₂ONa⁺ | 283.0375 | ESI (+) |

| Deprotonated Molecule [M-H]⁻ | C₁₁H₁₃Cl₂N₂O⁻ | 259.0410 | ESI (-) |

| Ammonium Adduct [M+NH₄]⁺ | C₁₁H₁₈Cl₂N₃O⁺ | 278.0821 | ESI (+) |

Data sourced from predicted values. uni.lu

Development of Analytical Standards and Reference Materials for Research

The reliability and accuracy of any analytical measurement depend heavily on the availability of high-purity analytical standards and reference materials. These standards are crucial for method validation, instrument calibration, and the accurate quantification of the analyte in research and quality control settings.

For this compound, obtaining a certified reference material (CRM) can be a challenge. Some chemical suppliers may provide the compound as a research chemical without a comprehensive certificate of analysis that details its purity and the methods used for characterization. For instance, a supplier might sell the product on an "as-is" basis, placing the responsibility on the researcher to confirm the product's identity and purity. sigmaaldrich.com

The development of an in-house or commercial analytical standard for this compound would require a rigorous process. This includes:

Synthesis and Purification: Production of the compound at high purity, often involving multiple recrystallization or chromatographic purification steps.

Identity Confirmation: Unambiguous structural confirmation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, in addition to the IR and MS methods described above.

Purity Assessment: Quantification of the compound's purity using a primary method like quantitative NMR (qNMR) or mass balance, which involves summing the contributions of all impurities (e.g., organic impurities, water content, residual solvents) and subtracting from 100%.

Characterization: Thorough documentation of its physicochemical properties.

Without such a well-characterized standard, quantitative analyses would be subject to significant uncertainty, and the comparison of results between different laboratories would be unreliable. Therefore, the establishment of a certified reference material is a critical step in enabling robust and reproducible research on this compound.

Applications in Advanced Chemical Biology and Material Science Research

Utilization as Building Blocks in the Synthesis of Complex Molecules

The urea (B33335) scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. nih.gov The N,N'-disubstituted urea motif, as seen in 1-(3,4-Dichlorophenyl)-3-isobutylurea, serves as a robust and versatile core for the synthesis of more elaborate molecules, particularly in the development of therapeutic agents. nih.govmdpi.com While direct literature on the use of this compound as a synthetic precursor is not extensively detailed, its structural components suggest clear pathways for elaboration.

The synthetic utility stems from two primary regions of the molecule:

The Urea Moiety: The N-H protons of the urea group can be deprotonated and subsequently alkylated or acylated, allowing for the introduction of new functional groups. The urea itself can act as a precursor to other heterocyclic systems through cyclization reactions.

The Dichlorophenyl Ring: While the chlorine atoms are deactivating, they provide potential sites for advanced synthetic transformations such as nucleophilic aromatic substitution (SNAr) under specific conditions or transition-metal-catalyzed cross-coupling reactions.

The diarylurea scaffold, a close relative, is a cornerstone in the design of kinase inhibitors and other targeted therapies. mdpi.comresearchgate.net For example, new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have been synthesized and evaluated as potent antiproliferative agents, demonstrating how modifications to the core urea structure can profoundly impact biological activity. mdpi.comresearchgate.net Similarly, this compound could be envisioned as a starting point for libraries of new compounds where the isobutyl group or the dichlorophenyl ring is systematically modified to explore structure-activity relationships (SAR) for various biological targets. The synthesis of such derivatives often involves the reaction of a primary amine with an appropriate isocyanate, such as 3,4-dichlorophenyl isocyanate. nih.govnih.gov

| Reactive Site | Type of Reaction | Potential Outcome | Example Analogy |

|---|---|---|---|

| Urea N-H | Alkylation/Acylation | Introduction of new functional groups for SAR studies. | Synthesis of N-acylphenylurea analogs. researchgate.net |

| Urea Moiety | Cyclization | Formation of heterocyclic compounds. | Condensation reactions with 1,3-dicarbonyl compounds. uu.nl |

| Dichlorophenyl Ring | Cross-Coupling | Attachment of other aryl or alkyl groups. | Palladium-catalyzed reactions on aryl halides. nih.gov |

Development of Chiral Stationary Phases and Separation Materials

The separation of enantiomers is critical in the pharmaceutical industry, and High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for achieving this. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are among the most successful and widely used due to their broad applicability. nih.gov

The key to their chiral recognition ability lies in the derivatization of the polysaccharide backbone with various functional groups. A particularly effective class of derivatives includes phenylcarbamates, such as cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC). rsc.org This CSP is structurally analogous to the core of this compound. The mechanism of chiral recognition on these phases is multifactorial, relying on a combination of intermolecular interactions: rsc.orgcnr.it

π-π Stacking: The electron-deficient dichlorophenyl ring of the CSP acts as a π-acceptor, interacting strongly with the π-electron systems of analytes.

Hydrogen Bonding: The N-H and carbonyl groups of the carbamate (B1207046) (or urea) linkage are crucial sites for hydrogen bond donation and acceptance.

Steric Hindrance: The chiral grooves and cavities formed by the helical structure of the polysaccharide backbone and its substituents provide a steric environment that forces enantiomers to adopt different binding orientations.

The dichlorophenylcarbamate/urea motif is highly effective for resolving a wide range of racemic compounds because the electron-withdrawing chlorine atoms enhance the π-acidity of the phenyl ring and strengthen the hydrogen-bonding capability of the N-H protons. While this compound itself is not used as a commercial CSP, its core structure exemplifies the chemical principles that make related materials, like Chiralpak IC, so successful in enantioseparation. rsc.org

| Analyte Class | Specific Compound Example | Key Interactions | Reference |

|---|---|---|---|

| Azole Antifungals | Miconazole | Hydrogen bonding, π-π stacking, hydrophobic interactions | rsc.org |

| β-Blockers | Propranolol | Hydrogen bonding, π-π stacking | nih.gov |

| Anti-inflammatory Drugs | Flurbiprofen | Hydrogen bonding (carboxyl group), steric fit | hplc.eu |

Employment as Probes for Molecular Target Elucidation in Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems, often by binding to a specific protein target. nih.govthermofisher.com Developing a chemical probe typically begins with a molecule that exhibits a desired biological activity, such as enzyme inhibition or receptor antagonism. This "hit" compound is then optimized for potency and selectivity and subsequently modified with a reporter tag (e.g., a fluorophore, biotin) or a reactive group to create a tool for target identification, imaging, or activity assessment. ucsd.edu

Phenylurea derivatives have been identified as potent inhibitors of various enzymes, including kinases and indoleamine 2,3-dioxygenase 1 (IDO1), making the phenylurea scaffold a valuable starting point for probe development. nih.govdrugbank.com For instance, the compound 1,3-bis(3,5-dichlorophenyl)urea, a structural analog of this compound, has shown potent anti-proliferative and pro-apoptotic effects in melanoma cells. nih.gov Such a compound could serve as the basis for a chemical probe to elucidate its precise molecular target(s) and mechanism of action.

To be employed as a probe, this compound could be synthetically modified. A common strategy involves appending a linker to a part of the molecule that is not essential for target binding, which then connects to a reporter group. The isobutyl group represents a potential site for such modification, as it could be functionalized without significantly altering the electronic properties of the key dichlorophenylurea pharmacophore.

| Step | Description | Objective | Example Application |

|---|---|---|---|

| 1. Identify Bioactivity | Screen the compound against cell lines or enzyme panels to find a biological effect. | Discover a "hit" compound. | Inhibition of melanoma cell growth by a dichlorophenyl urea analog. nih.gov |

| 2. Synthesize Analog with Linker | Create a derivative with a chemically accessible handle (e.g., an alkyne or azide (B81097) for click chemistry) attached to a non-critical part of the molecule (e.g., the isobutyl group). | Enable attachment of a reporter tag. | Affinity-based protein profiling. |

| 3. Attach Reporter Group | Conjugate a fluorophore (for imaging) or biotin (B1667282) (for pulldown/enrichment) to the linker. | Create the final probe. | Visualize target localization in cells via fluorescence microscopy. thermofisher.com |

Integration into Supramolecular Assemblies and Functional Materials

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The urea functional group is a cornerstone of supramolecular chemistry due to its ability to form strong and highly directional N-H···O=C hydrogen bonds. nih.gov N,N'-disubstituted ureas commonly self-assemble into one-dimensional hydrogen-bonded tapes or ribbons, which can further organize into higher-order structures like fibers, gels, or liquid crystals. researchgate.netrsc.org

The structure of this compound is well-suited for forming such assemblies. The two N-H donors and the carbonyl oxygen acceptor can participate in a bifurcated hydrogen-bonding motif that propagates linearly. The properties of the resulting supramolecular material would be influenced by its specific substituents:

Dichlorophenyl Group: This group can engage in π-stacking interactions between adjacent tapes, potentially leading to more ordered and robust materials. Its electron-withdrawing nature strengthens the hydrogen-bond donating capacity of the adjacent N-H group.

Isobutyl Group: This bulky, flexible aliphatic group will influence the packing of the hydrogen-bonded tapes. It can provide solubility in organic solvents and introduce steric hindrance that may lead to helical or twisted supramolecular structures.

Research on bis-urea macrocycles and other urea-based gelators has shown that subtle changes in molecular structure can have a dramatic impact on the resulting material properties, such as gel-sol transition temperatures and mechanical strength. rsc.orgsc.edu For example, triphenylamine (B166846) bis-urea macrocycles have been shown to undergo cooperative self-assembly into polymeric structures capable of forming organogels. researchgate.netsc.edu By analogy, this compound is a prime candidate for investigation as a building block for new functional materials, where its self-assembly could be triggered by changes in solvent, temperature, or concentration.

Future Research Directions and Unexplored Avenues for 1 3,4 Dichlorophenyl 3 Isobutylurea

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

For 1-(3,4-Dichlorophenyl)-3-isobutylurea, AI models could be trained on data from a wide range of phenylurea herbicides to predict its herbicidal activity against various weed species with greater accuracy. Furthermore, these models can help in designing derivatives with enhanced selectivity, improved environmental safety profiles, and a reduced likelihood of resistance development herts.ac.uk. The use of AI can help to narrow down the vast chemical space to a more manageable number of molecules for synthesis and testing herts.ac.uk.

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

Future research should prioritize the development of more sustainable and environmentally friendly methods for the synthesis of this compound and related compounds. This includes the exploration of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources chemsrc.com. The development of nano-enabled pesticides is one such approach that aims to enhance efficacy while minimizing ecological impact chemsrc.com.

Investigating biocatalytic routes, employing enzymes or whole-cell systems, could offer a milder and more selective alternative to traditional chemical synthesis. Additionally, the use of flow chemistry techniques could lead to more efficient, scalable, and safer production processes. The goal is to create synthetic pathways that are not only economically viable but also align with the growing global demand for sustainable agricultural practices chemsrc.com.

Advanced Mechanistic Studies at the Molecular Level

A deeper understanding of the molecular interactions between this compound and its biological target is crucial for rational herbicide design. Advanced mechanistic studies, employing techniques such as X-ray crystallography and cryo-electron microscopy, could provide detailed insights into the binding of this compound to its target site within photosystem II.

Computational modeling and molecular dynamics simulations can further elucidate the specific interactions that govern its inhibitory activity. This knowledge can guide the design of new phenylurea derivatives with improved binding affinity and efficacy. Understanding the molecular basis of its herbicidal action will also be instrumental in addressing and mitigating the development of weed resistance.

Development of Highly Sensitive and Selective Analytical Platforms

The ability to accurately detect and quantify trace amounts of this compound and its metabolites in environmental samples is paramount for monitoring its environmental fate and ensuring food safety. Future research should focus on the development of novel analytical platforms that offer high sensitivity, selectivity, and rapid detection.

This includes the advancement of biosensor technology, which can provide real-time, on-site analysis of pesticide residues. The integration of nanomaterials into analytical devices can further enhance their performance. Developing robust and cost-effective analytical methods is essential for regulatory compliance and for building a comprehensive understanding of the environmental behavior of this compound.

Broader Perspectives on the Role of Halogenated Phenylureas in Chemical Innovation

Beyond its potential as a herbicide, the chemical scaffold of this compound may serve as a starting point for the discovery of compounds with other biological activities. The urea (B33335) functionality is a key feature in many medicinally relevant compounds. Therefore, exploring the potential of this and related halogenated phenylureas in other areas, such as pharmaceuticals and materials science, could open up new avenues for chemical innovation. A broader investigation into the structure-activity relationships of this class of compounds could reveal novel applications and contribute to the development of new technologies.

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)-3-isobutylurea under laboratory conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between 3,4-dichloroaniline and isobutyl isocyanate under anhydrous conditions. Key steps include:

- Purification using column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimization of reaction time and temperature (e.g., 60–80°C, 12–24 hours) via Design of Experiments (DOE) to maximize yield .

- Validation of intermediates using thin-layer chromatography (TLC) and spectroscopic methods (e.g., FTIR for urea bond confirmation at ~1650 cm⁻¹) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

- Structural Confirmation :

- NMR : ¹H NMR for aromatic protons (δ 7.2–7.8 ppm) and isobutyl group protons (δ 0.9–1.2 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ at ~287 m/z) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coat, goggles) to prevent inhalation or skin contact.

- In case of exposure:

- Inhalation : Move to fresh air; administer artificial respiration if necessary .

- Skin Contact : Wash with soap and water; consult a physician if irritation persists .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for urea bond formation .

- Reaction Path Search : Combine computational predictions with experimental validation (e.g., ICReDD’s workflow for narrowing optimal conditions) .

- Machine Learning : Train models on existing urea derivatives to predict reaction yields and byproduct formation .

Q. How should experimental designs address contradictions in activity data across studies?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (e.g., solvent polarity, temperature) to isolate variables affecting bioactivity .

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., solvent choice contributes 70% variance in activity) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-(3,4-Dichlorophenyl)-1,1-dimethylurea) to identify trends .

Q. What methodologies elucidate the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450) .

- Enzyme Kinetics : Measure IC₅₀ values via fluorometric assays (e.g., substrate depletion rates in microsomal preparations) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor binding .

Q. How does this compound compare to structurally analogous compounds?

- Methodological Answer :

Q. What regulatory considerations apply to its use in academic research?

- Methodological Answer :

- OSHA Compliance : Follow 29 CFR 1910 for hazard communication (e.g., SDS documentation for lab personnel) .

- Waste Disposal : Neutralize urea derivatives with alkaline hydrolysis (pH >10) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.